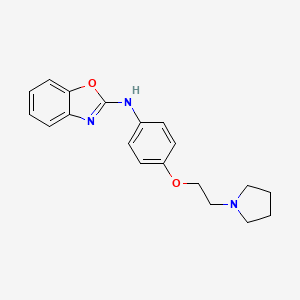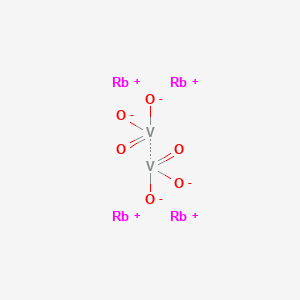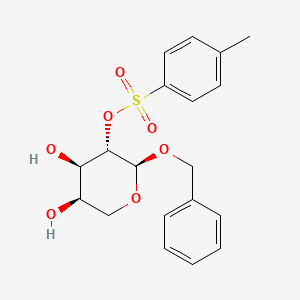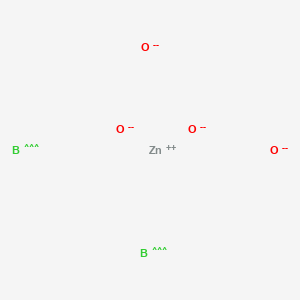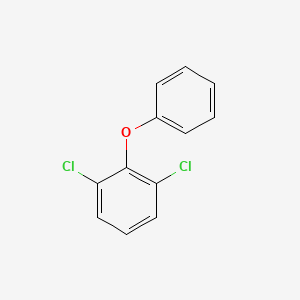
2,6-Dichlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O It is a derivative of diphenyl ether, where two chlorine atoms are substituted at the 2 and 6 positions on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorodiphenyl ether can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorophenol with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated products.
Reduction Reactions: Reduction of this compound can yield corresponding hydroxy derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted diphenyl ethers.
- Oxidation reactions typically produce quinones.
- Reduction reactions result in hydroxy derivatives.
Scientific Research Applications
2,6-Dichlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,6-dichlorodiphenyl ether involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. For example, it may inhibit certain oxidative enzymes, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Diphenyl Ether: The parent compound without chlorine substitutions.
2,4-Dichlorodiphenyl Ether: A similar compound with chlorine atoms at the 2 and 4 positions.
2,6-Dibromodiphenyl Ether: A brominated analog with bromine atoms at the 2 and 6 positions.
Uniqueness: 2,6-Dichlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
28419-69-4 |
|---|---|
Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
1,3-dichloro-2-phenoxybenzene |
InChI |
InChI=1S/C12H8Cl2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H |
InChI Key |
IRLZOQDGEAEIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


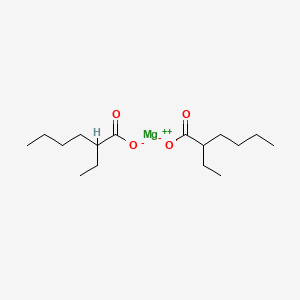

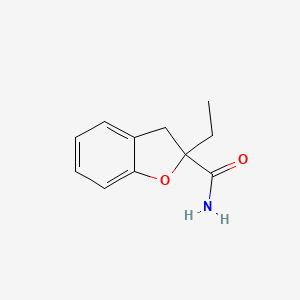
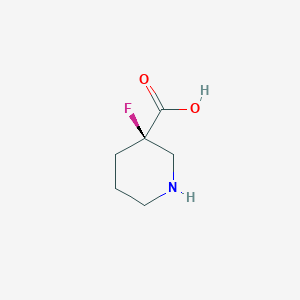


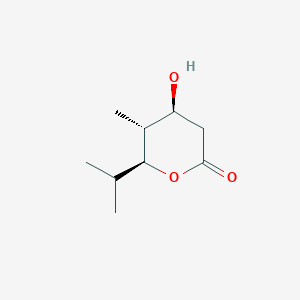
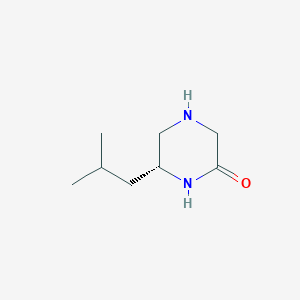
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
